REACTION_CXSMILES
|
CO[N:3]=[C:4]1[CH2:12][CH2:11][C:10]2[N:9]=[CH:8][CH:7]=[CH:6][C:5]1=2>C(O)(C(F)(F)F)=O.[Pd]>[N:9]1[C:10]2[CH2:11][CH2:12][CH:4]([NH2:3])[C:5]=2[CH:6]=[CH:7][CH:8]=1
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
|
Type
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FILTRATION
|
Details
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Filtration
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Type
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CONCENTRATION
|
Details
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via celite and concentration
|
Name
|
|
Type
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product
|
Smiles
|
N1=CC=CC=2C(CCC12)N
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |